

"2-(Methylthio)benzo[d]oxazole molecular structure"

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Compound of Interest

Compound Name: 2-(Methylthio)benzo[d]oxazole

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An In-Depth Technical Guide to the Molecular Structure and Utility of 2-(Methylthio)benzo[d]oxazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Methylthio)benzo[d]oxazole, a heterocyclic building block with significant potential in synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes fundamental chemical data, proven synthetic protocols, and field-proven insights into its molecular characteristics and applications.

Core Molecular Profile and Nomenclature

2-(Methylthio)benzo[d]oxazole, identified by CAS Number 13673-62-6, is a fused heterocyclic compound featuring a benzene ring merged with a 1,3-oxazole ring.^{[1][2]} A methylthio (-SCH₃) group is substituted at the C2 position, a key site for chemical reactivity and further functionalization. This substitution imparts unique electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecules.^[1]

The structural backbone, benzoxazole, is a recognized pharmacophore present in various biologically active compounds.^{[3][4]} The introduction of the methylthio group provides a handle for diverse synthetic transformations, positioning this molecule as a versatile starting material for discovery chemistry.

Caption: Molecular Structure of **2-(Methylthio)benzo[d]oxazole**.

Physicochemical and Spectroscopic Data

Understanding the physical and spectroscopic characteristics of a compound is fundamental for its application in experimental workflows, including reaction monitoring, purification, and structural confirmation.

Table 1: Key Physicochemical and Spectroscopic Properties

| Property | Value | Source(s) |
|---------------------|-------------------------------------|---|
| CAS Number | 13673-62-6 | [1] [5] |
| Molecular Formula | C ₈ H ₇ NOS | [1] [2] [5] |
| Molecular Weight | 165.21 g/mol | [2] [5] |
| Appearance | Light yellow to orange clear liquid | [1] [5] |
| Boiling Point | 122 °C at 8 mmHg | [2] [5] |
| Density (Predicted) | 1.27 ± 0.1 g/cm ³ | [2] [5] |
| Refractive Index | 1.6120 to 1.6170 | [2] [5] |
| UV λ _{max} | 278 nm (in Methanol) | [1] [2] |
| SMILES | <chem>CSC1=NC2=CC=CC=C2O1</chem> | [1] [2] |

| InChIKey | CBXAWZGFEDZKFR-UHFFFAOYSA-N | [\[1\]](#)[\[2\]](#) |

Synthesis Protocols and Mechanistic Rationale

The synthesis of **2-(Methylthio)benzo[d]oxazole** is reliably achieved through the S-methylation of its precursor, 2-mercaptobenzoxazole. This transformation is a classic example of nucleophilic substitution, where the sulfur atom acts as the nucleophile.

Protocol 1: Synthesis via Sodium Methoxide Base

This protocol, adapted from established literature, utilizes a strong base to ensure complete deprotonation of the thiol precursor.^[6]

Step-by-Step Methodology:

- **Base Preparation:** Prepare a solution of sodium methoxide by carefully adding sodium metal (1.0 g) to anhydrous methanol (150 mL) under an inert atmosphere (e.g., nitrogen or argon).
- **Precursor Addition:** Slowly add 2-mercaptobenzoxazole (6.0 g, 0.04 mol) to the stirred sodium methoxide solution.^[6]
- **Methylation:** Add methyl iodide (5 mL) to the mixture.
- **Reaction:** Stir the reaction mixture at 50°C for 3 hours, then allow it to stand overnight at room temperature to ensure completion.^[6]
- **Workup & Isolation:**
 - Remove the methanol solvent by distillation under reduced pressure.
 - Triturate the resulting solid residue with ice water.
 - Collect the insoluble product by filtration.
- **Purification:**
 - Dissolve the crude solid in chloroform.
 - Dry the organic solution over anhydrous magnesium sulfate.
 - Remove the chloroform under reduced pressure to yield the final product, 2-(methylthio)benzoxazole, as a brown oil (5.8 g yield reported).^[6]

Causality and Expertise: The use of sodium methoxide, a non-nucleophilic strong base, is critical. It quantitatively deprotonates the weakly acidic thiol group of 2-mercaptobenzoxazole to form a highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic methyl group of methyl iodide in an S_N2 reaction, efficiently forming the desired thioether bond. Anhydrous conditions are essential to prevent the base from being quenched by water.

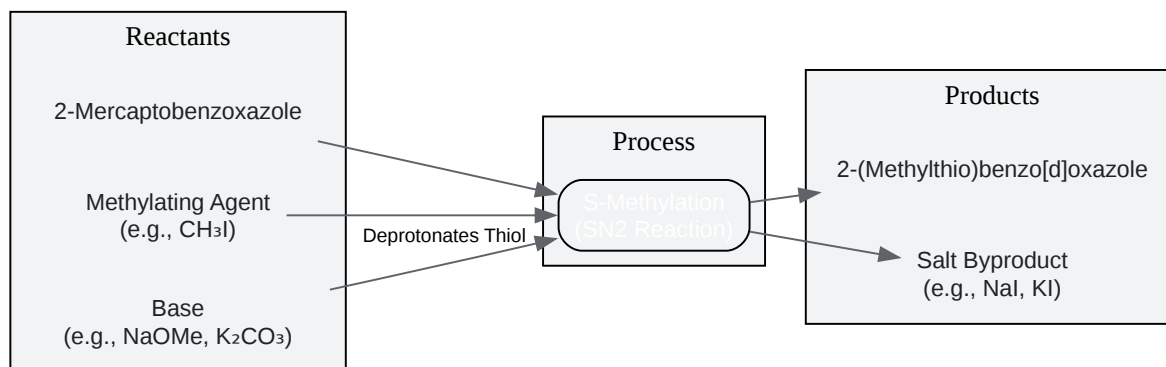
Protocol 2: Synthesis via Potassium Carbonate in Ethyl Acetate

This alternative method employs a milder, heterogeneous base, which can simplify the workup procedure.^[5]

Step-by-Step Methodology:

- **Setup:** To a suitable reaction vessel (e.g., a 20 L three-necked flask for the cited scale), add 2-mercaptobenzoxazole (1200 g, 7.94 mol) and ethyl acetate (8500 mL). Stir until fully dissolved.^[5]
- **Base Addition:** Slowly add potassium carbonate (1420 g, 10.29 mol) at room temperature.
- **Methylation:** Add iodomethane (1243 g, 8.76 mol) dropwise, maintaining the internal reaction temperature below 40°C.
- **Reaction:** After the addition is complete, continue stirring the mixture for 24 hours at 20°C.^[5]
- **Monitoring & Workup:** Monitor reaction completion via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the inorganic salts can be removed by filtration, and the ethyl acetate can be removed under reduced pressure to yield the product.

Causality and Expertise: Potassium carbonate serves as a sufficient base to deprotonate the thiol, especially in a polar aprotic solvent like ethyl acetate which facilitates the S_N2 reaction. While slower than the sodium methoxide route, this method avoids the use of highly reactive sodium metal and flammable methanol, making it a safer and often more practical choice for larger-scale synthesis. The temperature control during iodomethane addition is crucial to manage the exothermic nature of the reaction.



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Caption: General workflow for the synthesis of **2-(Methylthio)benzo[d]oxazole**.

Potential Applications in Research and Drug Development

While specific, large-scale applications are not extensively documented in publicly available literature, the molecular structure of **2-(Methylthio)benzo[d]oxazole** makes it a compound of high interest for discovery research.

- **Scaffold for Medicinal Chemistry:** The benzoxazole core is a privileged structure in medicinal chemistry.^[3] The methylthio group at the C2 position can be oxidized to sulfoxide and sulfone derivatives, significantly altering the electronic properties and hydrogen bonding capabilities of the molecule. This allows for the generation of diverse compound libraries for screening against various biological targets.
- **Intermediate for Agrochemicals:** Similar heterocyclic structures are common in agrochemicals.^[1] **2-(Methylthio)benzo[d]oxazole** serves as a key building block for creating novel pesticides and fungicides.
- **Precursor for Complex Heterocycles:** The inherent reactivity of the benzoxazole ring system and the thioether linkage allows for its use in more complex synthetic routes, including cross-coupling reactions or further heterocyclic ring formations.

The true value of **2-(Methylthio)benzo[d]oxazole** lies in its role as a versatile chemical intermediate, providing a foundation for the synthesis of novel and potentially bioactive molecules.^[1]

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount. The compound should be handled in a well-ventilated area, preferably within a chemical fume hood.

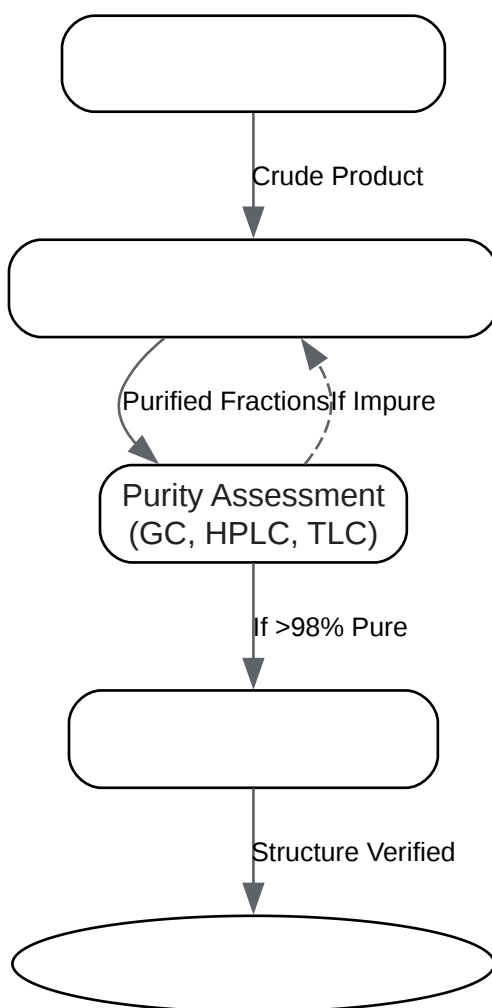
GHS Hazard Information:

- H315: Causes skin irritation.^[7]
- H319: Causes serious eye irritation.^[7]
- H335: May cause respiratory irritation.^[7]

Recommended Precautions:

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
- Handling: Avoid breathing vapors or mist.^[7] Wash hands thoroughly after handling.
- Storage: Store in a cool, dry place in a tightly sealed container.^{[2][5]}

The following diagram illustrates a standard workflow for the characterization of a newly synthesized batch of this compound.



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Caption: Standard workflow for synthesis and characterization.

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